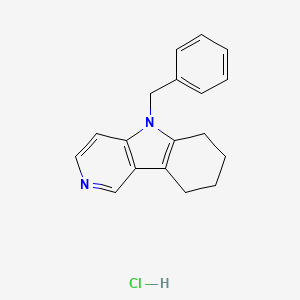

5-Benzyl-6,7,8,9-tetrahydro-5H-pyrido(4,3-b)indole monohydrochloride

CAS No.: 39744-92-8

Cat. No.: VC15900582

Molecular Formula: C18H19ClN2

Molecular Weight: 298.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39744-92-8 |

|---|---|

| Molecular Formula | C18H19ClN2 |

| Molecular Weight | 298.8 g/mol |

| IUPAC Name | 5-benzyl-6,7,8,9-tetrahydropyrido[4,3-b]indole;hydrochloride |

| Standard InChI | InChI=1S/C18H18N2.ClH/c1-2-6-14(7-3-1)13-20-17-9-5-4-8-15(17)16-12-19-11-10-18(16)20;/h1-3,6-7,10-12H,4-5,8-9,13H2;1H |

| Standard InChI Key | PJTGEWRUOVMBIR-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC2=C(C1)C3=C(N2CC4=CC=CC=C4)C=CN=C3.Cl |

Introduction

Chemical Identity and Nomenclature

Core Structural Identification

5-Benzyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole monohydrochloride is systematically named according to IUPAC conventions as 5-benzyl-6,7,8,9-tetrahydropyrido[4,3-b]indole hydrochloride . The molecular formula C₁₈H₁₉ClN₂ corresponds to a molecular weight of 298.8 g/mol, with the hydrochloride salt contributing to its crystalline stability and solubility profile .

Table 1: Fundamental Chemical Identifiers

Synonymy and Registry

Alternative designations include 9-benzyl-5,6,7,8-tetrahydro-γ-carboline hydrochloride and DTXSID10192829 . PubChem lists its parent compound (CID 217857) as the free base form, while the hydrochloride salt bears CID 217856 . Cross-referencing with chemical databases confirms its classification under the pyridoindole derivatives, a subgroup of alkaloids with documented neuroactive properties .

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The molecule features a tetrahydropyridoindole scaffold comprising:

-

A 6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole core, which annulates a piperidine ring to an indole moiety

-

A benzyl group (-CH₂C₆H₅) at the 5-position of the pyrido ring

The fused bicyclic system creates a rigid planar region (indole) adjacent to a saturated piperidine ring, enabling both π-π interactions and conformational flexibility. X-ray crystallographic data remain unavailable, but computational models predict a chair conformation for the piperidine ring and perpendicular orientation of the benzyl group relative to the indole plane .

Table 2: Computed Physicochemical Properties

Synthetic Methodologies and Challenges

Proposed Synthetic Routes

Though explicit protocols for 39744-92-8 remain undisclosed, its structure suggests convergent strategies:

Route A: Indole-Piperidine Annulation

-

Condensation of tryptamine derivatives with cyclic ketones to form the tetrahydro-β-carboline core

-

N-Benzylation via Ullmann coupling or nucleophilic substitution

Route B: Palladium-Catalyzed Cyclization

-

Suzuki-Miyaura coupling of halogenated indoles with benzylboronic acids

-

Reductive amination to construct the piperidine ring

Purification and Characterization Challenges

-

Regioselectivity: Risk of benzyl group migration during cyclization steps

-

Diastereomerism: Potential formation of cis/trans isomers at the piperidine ring

-

Salt Stability: Hygroscopic tendencies requiring anhydrous storage conditions

Pharmacological and Toxicological Profile

Acute Toxicity Data

Subcutaneous administration in mice revealed an LD₅₀ of 115 mg/kg, accompanied by:

-

Parasympatholytic effects: Reduced salivary secretion and intestinal motility

-

Behavioral excitation: Increased locomotor activity and wakefulness

-

Hypothermia: Core temperature drop of 2–3°C within 60 minutes

| Parameter | Value | Model |

|---|---|---|

| LD₅₀ (SC) | 115 mg/kg | Mouse |

| Target Organs | CNS, autonomic nervous system | |

| Onset of Hypothermia | 15–30 minutes |

Putative Mechanisms of Action

Structural analogs exhibit affinity for:

-

5-HT₂A Serotonin Receptors: Modulating mood and perception (Ki ~50 nM for related carbazoles)

-

MAO-A Inhibition: Potential antidepressant activity (IC₅₀ 1–10 μM range)

-

σ-1 Receptor Binding: Neuroprotective effects in preclinical models

The benzyl substituent may enhance lipophilicity, facilitating blood-brain barrier penetration compared to simpler carboline derivatives .

Research Applications and Future Directions

Current Investigative Uses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume